Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide
Overview
Description
Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide is a quaternary ammonium compound with the molecular formula C16H24Br2N2. This compound is known for its unique structure, which includes a methylisoquinolinium moiety linked to a trimethylammonium group via a propyl chain. It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method includes the reaction of 1-methylisoquinoline with 3-bromopropyltrimethylammonium bromide under reflux conditions. The reaction proceeds as follows:
Starting Materials: 1-methylisoquinoline and 3-bromopropyltrimethylammonium bromide.
Reaction Conditions: The reaction is carried out in an appropriate solvent such as acetonitrile or ethanol, under reflux for several hours.
Isolation: The product is isolated by filtration and purified through recrystallization from ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Mixing: Reactants are continuously mixed in a flow reactor.
Temperature Control: Precise temperature control to maintain optimal reaction conditions.
Purification: The product is purified using industrial-scale crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ions can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form different oxidation states of the nitrogen atoms.
Reduction: Reduction reactions can modify the isoquinolinium ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like DMSO or DMF.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thiols.
Oxidation Products: Oxidized forms of the nitrogen atoms, potentially leading to N-oxides.
Reduction Products: Reduced isoquinolinium derivatives.
Scientific Research Applications
Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide is utilized in various fields:
Chemistry: As a phase transfer catalyst in organic synthesis.
Biology: In studies of ion channel modulation and neurotransmitter release.
Industry: Used in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological membranes and ion channels. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, altering membrane permeability and ion transport. This can modulate the activity of ion channels and receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium Bromide: Similar quaternary ammonium structure but lacks the isoquinolinium moiety.
Benzyltrimethylammonium Chloride: Contains a benzyl group instead of the isoquinolinium ring.
N-Methylpyridinium Iodide: Features a pyridinium ring instead of isoquinolinium.
Uniqueness
Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide is unique due to its combination of the isoquinolinium ring and the trimethylammonium group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring specific interactions with biological membranes and ion channels.
Properties
IUPAC Name |
trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium;dibromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.2BrH/c1-14-16-9-6-5-8-15(16)10-12-17(14)11-7-13-18(2,3)4;;/h5-6,8-10,12H,7,11,13H2,1-4H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQOFXMOHFZTQD-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CC2=CC=CC=C12)CCC[N+](C)(C)C.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60982232 | |
Record name | 1-Methyl-2-[3-(trimethylazaniumyl)propyl]isoquinolin-2-ium dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60982232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64047-58-1 | |
Record name | Isoquinolinium, 1-methyl-2-(3-(trimethylammonio)propyl)-, dibromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064047581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-2-[3-(trimethylazaniumyl)propyl]isoquinolin-2-ium dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60982232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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